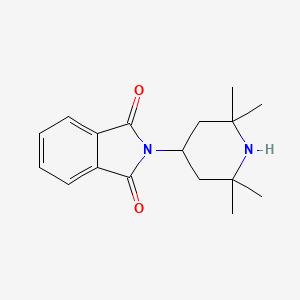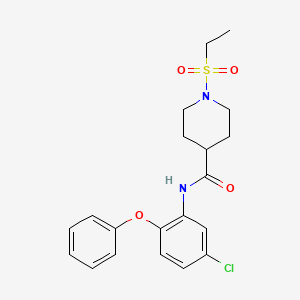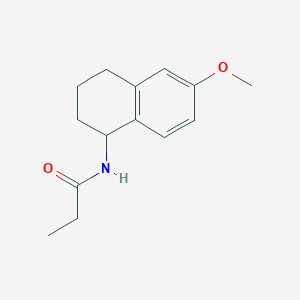![molecular formula C21H24ClN3O4 B5343115 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5343115.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the family of aurora kinase inhibitors, which are known to play a crucial role in regulating cell division and mitosis. In
Mecanismo De Acción
MLN8054 is a selective inhibitor of aurora kinase A, which is a serine/threonine kinase that plays a crucial role in regulating cell division and mitosis. Aurora kinase A is overexpressed in several types of cancer, and its inhibition has been shown to disrupt cell division and mitosis, ultimately resulting in cell death. MLN8054 binds to the ATP-binding site of aurora kinase A, thereby inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell division and mitosis.
Biochemical and Physiological Effects
MLN8054 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and pancreatic cancer. The inhibition of aurora kinase A by MLN8054 leads to the disruption of cell division and mitosis, ultimately resulting in cell death. MLN8054 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, MLN8054 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MLN8054 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for aurora kinase A, which reduces the risk of off-target effects. However, MLN8054 has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer to cells in culture or animal models. In addition, MLN8054 has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
For research on MLN8054 include identifying biomarkers that can predict response to treatment, developing more potent and selective inhibitors of aurora kinase A, and exploring the use of MLN8054 in combination with other therapies to enhance its efficacy.
Métodos De Síntesis
The synthesis of MLN8054 involves a multistep process that includes the reaction of 4-chloro-3-nitroaniline with 4-acetyl-1-piperazine to form 4-(4-acetyl-1-piperazinyl)-3-chloroaniline. This intermediate is further reacted with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base to yield the final product, MLN8054. The synthesis of this compound has been reported in several research papers and is considered to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
MLN8054 has been extensively studied for its potential therapeutic applications in cancer treatment. Aurora kinases are known to play a crucial role in regulating cell division and mitosis, and their overexpression has been linked to various forms of cancer. MLN8054 inhibits the activity of aurora kinase A, which is overexpressed in several types of cancer, including breast, colon, and pancreatic cancer. The inhibition of aurora kinase A by MLN8054 leads to the disruption of cell division and mitosis, ultimately resulting in cell death. Several preclinical studies have demonstrated the efficacy of MLN8054 in inhibiting tumor growth in various cancer models.
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-15(26)24-9-11-25(12-10-24)20-8-3-16(13-19(20)22)23-21(27)14-29-18-6-4-17(28-2)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTBGNLSXZYYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)
![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)

![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5343074.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)


![7-[(isopropylthio)acetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5343100.png)
![N-isopropyl-5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}pyrimidin-2-amine](/img/structure/B5343101.png)
![N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5343111.png)